molecular formula C6H9NO7S2 B14507692 2-Aminobenzenesulfonic acid;sulfuric acid CAS No. 64423-12-7

2-Aminobenzenesulfonic acid;sulfuric acid

Cat. No.: B14507692
CAS No.: 64423-12-7
M. Wt: 271.3 g/mol
InChI Key: QURYKNGBCPCUKG-UHFFFAOYSA-N
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Description

2-Aminobenzenesulfonic acid, also known as ortho-aminobenzenesulfonic acid, is an organic compound with the molecular formula C6H7NO3S. It is a derivative of aniline where the amino group is positioned ortho to the sulfonic acid group. This compound is commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminobenzenesulfonic acid can be synthesized through the sulfonation of aniline with sulfuric acid. The process involves the reaction of aniline with concentrated sulfuric acid, followed by heating to promote sulfonation. The reaction conditions typically include maintaining the temperature between 150°C and 180°C for several hours .

Industrial Production Methods

In industrial settings, the production of 2-aminobenzenesulfonic acid involves a batch process where aniline is reacted with sulfuric acid in a rotary-type reactor. The mixture is heated to 150°C for two hours, followed by further heating to 240°C for an additional 20 hours. The product is then isolated and purified using known methods .

Mechanism of Action

The mechanism of action of 2-aminobenzenesulfonic acid in chemical reactions involves the electrophilic substitution of the amino group and the nucleophilic attack on the sulfonic acid group. The sulfonation reaction proceeds through the formation of a sigma complex, followed by proton transfer to yield the sulfonated product . The amino group can also undergo diazotization, forming a diazonium ion that can couple with other aromatic compounds to form azo dyes .

Comparison with Similar Compounds

2-Aminobenzenesulfonic acid can be compared with other aminobenzenesulfonic acids, such as:

Uniqueness

2-Aminobenzenesulfonic acid is unique due to its ortho configuration, which influences its reactivity and the types of products formed in chemical reactions. This positional isomerism affects the compound’s properties and applications in various fields .

Properties

CAS No.

64423-12-7

Molecular Formula

C6H9NO7S2

Molecular Weight

271.3 g/mol

IUPAC Name

2-aminobenzenesulfonic acid;sulfuric acid

InChI

InChI=1S/C6H7NO3S.H2O4S/c7-5-3-1-2-4-6(5)11(8,9)10;1-5(2,3)4/h1-4H,7H2,(H,8,9,10);(H2,1,2,3,4)

InChI Key

QURYKNGBCPCUKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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